molecular formula C2Cl6O5S2 B13836127 trichloromethylsulfonyl trichloromethanesulfonate

trichloromethylsulfonyl trichloromethanesulfonate

Cat. No.: B13836127
M. Wt: 380.9 g/mol
InChI Key: DGCFCIXSJPYNLX-UHFFFAOYSA-N
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Description

Trichloromethylsulfonyl trichloromethanesulfonate is a chemical compound known for its unique properties and applications in various fields of science and industry. It is characterized by the presence of trichloromethyl and sulfonyl groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloromethylsulfonyl trichloromethanesulfonate can be synthesized through sulfonylation or sulfinylation followed by oxidation. For instance, the trichloromethylsulfonyl esters can be prepared via sulfonylation of neopentyl-type alcohols, followed by oxidation . The reaction conditions typically involve the use of appropriate sulfonylating agents and oxidizing agents under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation processes using specialized equipment to ensure safety and efficiency. The choice of reagents and reaction conditions is optimized to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Trichloromethylsulfonyl trichloromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product and may involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can produce a variety of substituted sulfonates .

Scientific Research Applications

Trichloromethylsulfonyl trichloromethanesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of trichloromethylsulfonyl trichloromethanesulfonate involves its ability to act as a chlorinating agent and participate in nucleophilic substitution reactions. The trichloromethyl and sulfonyl groups facilitate these reactions by providing reactive sites for interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trichloromethylsulfonyl trichloromethanesulfonate is unique due to its specific combination of trichloromethyl and sulfonyl groups, which confer distinct reactivity and versatility in chemical reactions. Its ability to participate in a wide range of reactions makes it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C2Cl6O5S2

Molecular Weight

380.9 g/mol

IUPAC Name

trichloromethylsulfonyl trichloromethanesulfonate

InChI

InChI=1S/C2Cl6O5S2/c3-1(4,5)14(9,10)13-15(11,12)2(6,7)8

InChI Key

DGCFCIXSJPYNLX-UHFFFAOYSA-N

Canonical SMILES

C(S(=O)(=O)OS(=O)(=O)C(Cl)(Cl)Cl)(Cl)(Cl)Cl

Origin of Product

United States

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